molecular formula CAuClO B1315156 Chlorocarbonyl gold(I) CAS No. 50960-82-2

Chlorocarbonyl gold(I)

Cat. No.: B1315156
CAS No.: 50960-82-2
M. Wt: 260.43 g/mol
InChI Key: GTLIHFWOYWDOMK-UHFFFAOYSA-N
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Description

Chlorocarbonyl gold(I): , with the chemical formula CAuClO , is a compound that features a gold atom coordinated to a carbonyl group and a chloride ion. This compound is known for its unique properties and applications, particularly in the field of catalysis .

Mechanism of Action

Target of Action

Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .

Mode of Action

The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .

Biochemical Pathways

The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption .

Result of Action

The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .

Action Environment

The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.

Chemical Reactions Analysis

Types of Reactions: Chlorocarbonyl gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Chlorocarbonyl gold(I) is unique due to its combination of a carbonyl group and a chloride ion coordinated to a gold atom. This unique structure imparts distinct reactivity and catalytic properties that are not observed in other gold compounds .

Properties

IUPAC Name

chloromethanone;gold(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClO.Au/c2-1-3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLIHFWOYWDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-](=O)Cl.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAuClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504778
Record name Gold(1+) chloro(oxo)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50960-82-2
Record name Gold(1+) chloro(oxo)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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